

Tifuvirtide vs. Enfuvirtide: A Technical Guide to Structural and Mechanistic Differences

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between two significant HIV fusion inhibitors: Enfuvirtide (T-20) and its successor, **Tifuvirtide** (T-1249). Both peptides target the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery, but subtle yet crucial structural variations lead to notable differences in their antiviral potency, breadth of activity, and resistance profiles.

Core Structural Differences

The primary distinction between Enfuvirtide and **Tifuvirtide** lies in their amino acid sequence, length, and the inclusion of specific functional domains. These modifications were rationally designed to enhance the therapeutic profile of the second-generation inhibitor, **Tifuvirtide**.

Primary Structure and Chemical Modifications

Enfuvirtide is a 36-amino acid synthetic peptide that mimics the C-terminal heptad repeat (CHR) region of HIV-1 gp41. **Tifuvirtide** is a longer, 39-amino acid peptide, engineered with a composite sequence derived from the gp41 CHRs of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV)[1][2]. This hybrid sequence broadens its potential activity.

Both peptides are chemically synthesized and feature standard modifications to enhance stability: an acetyl group at the N-terminus (N-acetylation) and an amide group at the C-terminus (C-amidation). These modifications neutralize the terminal charges, making the



peptides more resistant to degradation by exopeptidases and better mimics of a native protein structure[3][4].

A key sequence difference is the inclusion of a Pocket-Binding Domain (PBD) at the N-terminus of **Tifuvirtide**, a feature absent in Enfuvirtide[1][5]. This domain is designed to interact with a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41, leading to a more stable interaction.

Feature	Enfuvirtide (T-20)	Tifuvirtide (T-1249)	
Amino Acid Sequence	Ac- YTSLIHSLIEESQNQQEKNEQ ELLELDKWASLWNWF-NH2	Ac- WQEWEQKITALLEQAQIQQE KNEYELQKLDKWASLWNWF- NH2	
Length	36 Amino Acids	39 Amino Acids	
N-Terminus	Acetylated	Acetylated	
C-Terminus	Amidated	Amidated	
Pocket-Binding Domain	Absent	Present (N-terminal region)	
Origin of Sequence	HIV-1 gp41 CHR	Hybrid of HIV-1, HIV-2, & SIV gp41 CHR	

Table 1: Comparison of Primary Structure and Modifications. The core CHR-mimicking regions are bolded for emphasis.

Higher-Order Structure

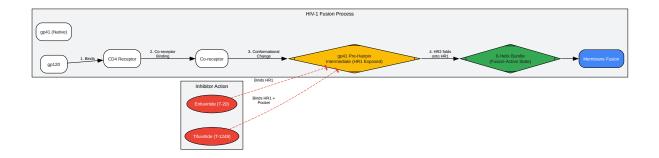
Both peptides adopt an α -helical conformation when binding to their target on gp41. However, molecular dynamics studies and experimental data suggest that **Tifuvirtide** has a significantly greater intrinsic α -helical structure in solution compared to Enfuvirtide. This increased helicity may be a contributing factor to its enhanced inhibitory efficiency, as a more pre-formed helical structure could facilitate faster and more stable binding to the gp41 NHR target[5].

Mechanism of Action and Binding Affinity



Enfuvirtide and **Tifuvirtide** share the same general mechanism: they bind to the N-terminal heptad repeat (HR1) of gp41 during a transient pre-hairpin intermediate state. This binding event physically obstructs the conformational change required for the C-terminal heptad repeat (HR2) to fold back onto HR1, thereby preventing the formation of the six-helix bundle (6-HB) necessary for the fusion of viral and host cell membranes.

The primary mechanistic difference stems from **Tifuvirtide**'s PBD. This domain allows **Tifuvirtide** to engage with a conserved hydrophobic pocket on the gp41 NHR trimer, an interaction Enfuvirtide lacks[5]. This additional binding confers higher affinity and stability to the **Tifuvirtide**-gp41 complex. Consequently, **Tifuvirtide** is not only more potent against wild-type HIV-1 but also retains significant activity against viral strains that have developed resistance to Enfuvirtide through mutations in the HR1 binding site[2].



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Mechanism of HIV fusion and inhibition by **Tifuvirtide** and Enfuvirtide.

Quantitative Comparison: Potency and Efficacy



The structural enhancements of **Tifuvirtide** translate directly into superior antiviral activity, particularly against Enfuvirtide-resistant HIV-1 strains. While direct, side-by-side binding affinity (Kd) measurements are not widely published, cell-based assays show **Tifuvirtide** has an approximately eight-fold higher affinity for cells than Enfuvirtide, which is correlated with its higher efficacy[1]. The most common metric for comparison is the 50% inhibitory concentration (IC₅₀).

Compound	Target Virus Strain	Mean IC₅o (nM)	Fold Difference (vs. Enfuvirtide)	Reference
Enfuvirtide (T-20)	HIV-1 NL4-3 (Wild-Type)	26.73	-	[6]
Tifuvirtide (T- 1249)	HIV-1 NL4-3 (Wild-Type)	3.44	7.8x more potent	[6]
Enfuvirtide (T-20)	T-20 Resistant Mutant	>1000	-	[6]
Tifuvirtide (T-	T-20 Resistant Mutant	20-50	>20x more potent	[6][7]
Enfuvirtide (T-20)	HIV-2	Inactive	-	[6]
Tifuvirtide (T- 1249)	HIV-2	Active	Active	[6]

Table 2: Comparative Antiviral Potency (IC₅₀). Data synthesized from multiple sources illustrates **Tifuvirtide**'s enhanced potency and broader spectrum of activity.

Experimental Protocols for Structural Analysis

The characterization of peptides like **Tifuvirtide** and Enfuvirtide relies on a suite of biophysical techniques. Below are generalized protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure



This protocol outlines the determination of the α -helical content of a fusion inhibitor peptide.

Sample Preparation:

- Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)
 to a final concentration of 50-100 μM.
- To induce helicity, a separate sample can be prepared in the same buffer containing 50% (v/v) trifluoroethanol (TFE).
- Prepare a buffer-only blank for background correction.

Instrument Setup:

- Use a calibrated CD spectrometer.
- Purge the instrument with nitrogen gas for at least 30 minutes.
- Set the temperature to 25°C using a Peltier temperature controller.

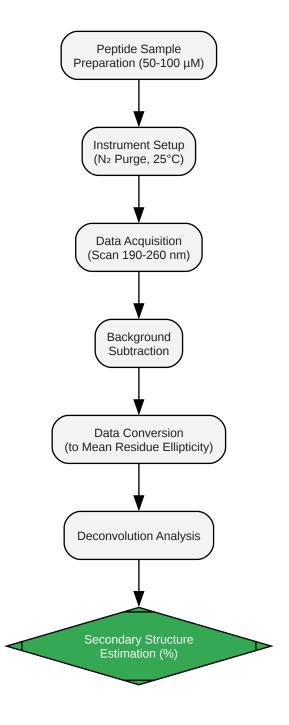
Data Acquisition:

- Use a quartz cuvette with a 1 mm path length.
- Record CD spectra from 260 nm to 190 nm.
- Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.
- Average 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.

Data Analysis:

- Subtract the blank spectrum from the sample spectrum.
- Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].
- Analyze the resulting spectrum using deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil. α-helices show characteristic negative bands near 222 nm and 208 nm.





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Workflow for CD Spectroscopy Analysis.

NMR Spectroscopy for 3D Structure Determination

This protocol provides a general workflow for determining the solution structure of a peptide.

Sample Preparation:



- For assignment of resonances, uniformly ¹⁵N- and ¹³C-labeled peptide is typically required, produced via recombinant expression.
- Dissolve the labeled peptide to a concentration of 0.5-1.0 mM in a 90% H₂O / 10% D₂O buffer system (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5).
- Add a small amount of a chemical shift reference standard (e.g., DSS).

• Data Acquisition:

- Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
- Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K).
 - 2D ¹H-¹⁵N HSQC: Correlates backbone amide protons and nitrogens.
 - 3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.
 - 3D HCCH-TOCSY: For side-chain resonance assignment.
 - 3D ¹⁵N-edited NOESY-HSQC: To obtain through-space distance restraints (<5 Å) between protons.
- Data Processing and Analysis:
 - Process the raw data using software such as NMRPipe.
 - Use analysis software (e.g., CARA, SPARKY) to pick peaks and assign resonances sequentially through the peptide backbone and side chains.

Structure Calculation:

- Assign cross-peaks in the NOESY spectra and convert their volumes into upper distance restraints.
- Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.
- Structure Refinement and Validation:

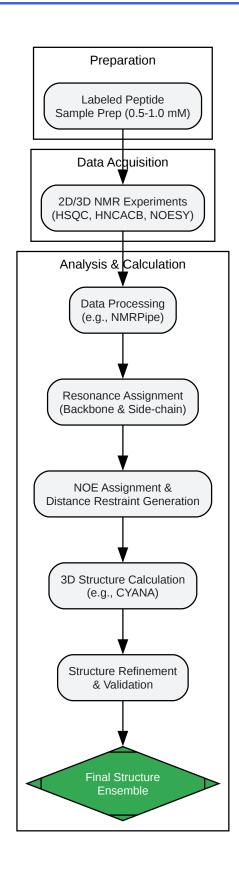
Foundational & Exploratory





- Refine the calculated structures in a water box using molecular dynamics simulations.
- Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality.





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